Ozenoxacin-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

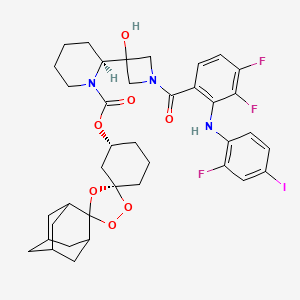

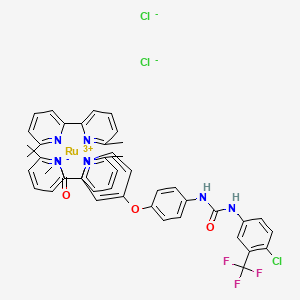

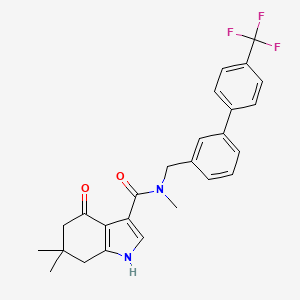

Ozenoxacin-d3 is a deuterated form of Ozenoxacin, a non-fluorinated quinolone antibiotic. Ozenoxacin is primarily used for the treatment of impetigo, a common bacterial skin infection. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ozenoxacin is synthesized through a series of chemical reactions involving the Pd-catalyzed cross-coupling of a bromoquinolone and a pyridyl tributylstannane (Stille coupling). The pyridyl tributylstannane is synthesized from the corresponding dihalopyridine through nucleophilic aromatic substitution with methylamine, protected as the acetamide using acetic anhydride, and converted to the organostannane through Pd-catalyzed stannylation with bis(tributyltin). The bromoquinolone is made from N-cyclopropyl aniline and diethyl ethoxymethylenemalonate, reacting through a Michael addition, followed by elimination of the ethoxy group and a Friedel-Crafts acylation at elevated temperature .

Industrial Production Methods

Industrial production of Ozenoxacin involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process typically includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions

Ozenoxacin undergoes various chemical reactions, including:

Oxidation: Ozenoxacin can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can modify the quinolone ring, affecting its antibacterial properties.

Substitution: Nucleophilic substitution reactions are used in the synthesis of Ozenoxacin, particularly in the formation of the pyridyl tributylstannane intermediate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like methylamine and acetic anhydride are employed in nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions include various intermediates in the synthetic pathway, as well as degradation products that are studied for stability and efficacy.

Applications De Recherche Scientifique

Ozenoxacin-d3 is used extensively in scientific research to:

Study Metabolic Pathways: The deuterated form helps in tracing the metabolic pathways of Ozenoxacin in biological systems.

Pharmacokinetics: Researchers use this compound to study the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Antibacterial Research: It is used to investigate the efficacy of Ozenoxacin against various bacterial strains, including those resistant to other antibiotics.

Drug Development: this compound serves as a reference compound in the development of new antibacterial agents.

Mécanisme D'action

Ozenoxacin exerts its antibacterial effects by inhibiting bacterial DNA replication enzymes, specifically DNA gyrase A and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, supercoiling, and chromosomal segregation. By inhibiting these enzymes, Ozenoxacin prevents bacterial cell division and leads to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action but includes a fluorine atom, which Ozenoxacin lacks.

Levofloxacin: Another fluoroquinolone with broader antibacterial activity but higher potential for resistance development.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria but also includes a fluorine atom.

Uniqueness of Ozenoxacin

Ozenoxacin is unique due to its non-fluorinated structure, which provides a better safety profile compared to fluoroquinolones. It also shows efficacy against bacteria resistant to other quinolones, making it a valuable option in the treatment of resistant bacterial infections .

Propriétés

Formule moléculaire |

C21H21N3O3 |

|---|---|

Poids moléculaire |

366.4 g/mol |

Nom IUPAC |

1-cyclopropyl-8-methyl-7-[5-methyl-6-(trideuteriomethylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)/i3D3 |

Clé InChI |

XPIJWUTXQAGSLK-HPRDVNIFSA-N |

SMILES isomérique |

[2H]C([2H])([2H])NC1=NC=C(C=C1C)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C |

SMILES canonique |

CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)

![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)